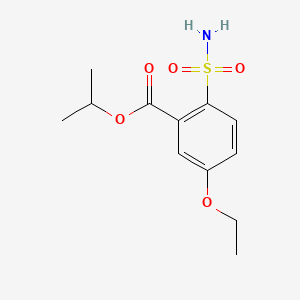
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is an organic compound with a complex structure that includes a benzoic acid core, an aminosulfonyl group, an ethoxy group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester typically involves multiple steps, starting from benzoic acid derivatives. The introduction of the aminosulfonyl group can be achieved through sulfonation followed by amination. The ethoxy group is introduced via an etherification reaction, and the esterification with isopropyl alcohol completes the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the consistency and quality of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the aminosulfonyl group to other functional groups.
Substitution: The ethoxy and ester groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various esters or ethers.
Scientific Research Applications
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ethoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(aminosulfonyl)-, 1-methylethyl ester
- Benzoic acid, ethyl ester
- 2-Amino-5-methylbenzoic acid
Uniqueness
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is unique due to the presence of both the aminosulfonyl and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of functional groups that can be exploited for specific applications in research and industry.
Properties
CAS No. |
74131-21-8 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
propan-2-yl 5-ethoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-17-9-5-6-11(19(13,15)16)10(7-9)12(14)18-8(2)3/h5-8H,4H2,1-3H3,(H2,13,15,16) |
InChI Key |
CBSWZBYUZHMHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















